(3-Isocyano-1-phenylpropyl)benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isocyano-1-phenylpropyl)benzene can be achieved through several methods. One common approach involves the reaction of an appropriate amine with chloroform and a base, such as potassium hydroxide, in a process known as the Hofmann isocyanide synthesis. The reaction proceeds through the formation of an intermediate carbene, which then reacts with the amine to form the isocyanide.
Another method involves the use of the Ugi reaction, a multicomponent reaction that combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to form a peptidomimetic compound. This method is particularly useful for the synthesis of complex isocyanides with multiple functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Hofmann isocyanide synthesis due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product, with careful control of temperature, reaction time, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(3-Isocyano-1-phenylpropyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form isocyanates, which are useful intermediates in the synthesis of polyurethanes and other polymers.
Reduction: Reduction of the isocyanide group can lead to the formation of primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3-Isocyano-1-phenylpropyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Isocyanides have been studied for their potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of (3-Isocyano-1-phenylpropyl)benzene involves its ability to coordinate with metal ions and form stable complexes. This property is exploited in catalysis and coordination chemistry. The isocyanide group can also interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanide: Similar in structure but lacks the propyl group.
Benzyl isocyanide: Contains a benzyl group instead of the phenylpropyl group.
Isocyanobenzene: A simpler structure with only the isocyanide group attached to a benzene ring.
Uniqueness
(3-Isocyano-1-phenylpropyl)benzene is unique due to the presence of both the isocyanide group and the phenylpropyl moiety, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(3-isocyano-1-phenylpropyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTNVOBIUOVURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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